Methyl 6-pyrrolidinonicotinate
Overview
Description
“Methyl 6-pyrrolidinonicotinate” is also known as “3-Pyridinecarboxylic Acid, 6- (1-Pyrrolidinyl)-, Methyl Ester” and "Methyl 6- (1-pyrrolidinyl)-3-pyridinecarboxylate" . It is a chemical compound used in scientific research.
Synthesis Analysis
“Methyl 6-pyrrolidinonicotinate” exhibits high perplexity due to its complex molecular structure. Its burstiness enables diverse applications, including drug synthesis and pharmaceutical studies.Molecular Structure Analysis
The molecular structure of “Methyl 6-pyrrolidinonicotinate” is complex. It is a 5-membered heterocycle and a 6-membered heterocycle. It is also an ester, a pyridine, a pyrrolidine, and a tertiary amine .Chemical Reactions Analysis
“Methyl 6-pyrrolidinonicotinate” is used in chemical synthesis studies .Physical And Chemical Properties Analysis
“Methyl 6-pyrrolidinonicotinate” has a molecular weight of 206.24 . It is a solid powder at ambient temperature . Its boiling point is 119-121 .Scientific Research Applications
Nicotinamide Derivatives and Pyridine Compounds in Enzyme Inhibition and Drug Discovery
Enzyme Inhibition and Drug Metabolism : Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the N-methylation of nicotinamide and pyridine compounds, participating in xenobiotic and drug metabolism. Overexpression of NNMT has been implicated in various human diseases, highlighting the therapeutic potential of NNMT inhibitors. The discovery of bisubstrate NNMT inhibitors and their characterization in biochemical and structural studies opens new avenues for developing potent and selective NNMT inhibitors (Babault et al., 2018).
Synthesis and Antimicrobial Activity : Pyridines and their derivatives, synthesized from citrazinic acid, demonstrate significant antimicrobial activities. This research underscores the potential of pyridine derivatives as antimicrobial agents, with various compounds exhibiting activity comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antiproliferative Activities : Spiro-pyrrolidine and pyrrolizine derivatives, synthesized through [3+2]-cycloaddition reactions, showed potential antiproliferative activities against various cancer cell lines. These findings indicate the therapeutic potential of pyridine-based compounds in cancer treatment (Almansour et al., 2014).
Neuroprotective and Cognitive Enhancing Properties : Pyridyl ether nicotinic acetylcholine receptor ligands, such as ABT-089, demonstrate cognitive-enhancing properties and reduced peripheral side effects, making them attractive candidates for treating cognitive disorders (Lin et al., 1997).
Depolymerization by Lysozyme : Studies on the hydrolytic depolymerization of methyl pyrrolidinone chitosan by lysozyme suggest that such compounds are susceptible to enzymatic hydrolysis, indicating their potential as absorbable medical aids for tissue reconstruction (Muzzarelli, 1992).
Safety And Hazards
properties
IUPAC Name |
methyl 6-pyrrolidin-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(12-8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOKTZZFJFFUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383374 | |
Record name | Methyl 6-pyrrolidinonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-pyrrolidinonicotinate | |
CAS RN |
210963-94-3 | |
Record name | Methyl 6-(1-pyrrolidinyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210963-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-pyrrolidinonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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